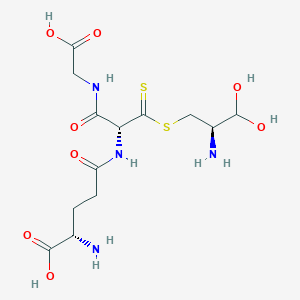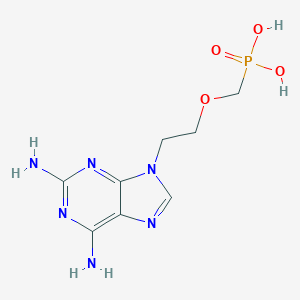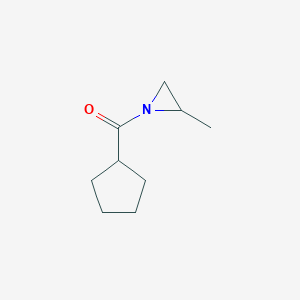
Dibenzyl N,N-diisopropylphosphoramidite
Overview
Description
Dibenzyldiisopropylphosphoramidite is a versatile phosphitylating agent with the molecular formula C20H28NO2P and a molecular weight of 345.42 g/mol . It is commonly used in the preparation of phosphopeptides and nucleotide coupling . This compound is known for its clear, colorless liquid form and is sensitive to moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzyldiisopropylphosphoramidite can be synthesized from diisopropylphosphoramidous dichloride and benzyl alcohol . The reaction typically involves the following steps:
Reaction of diisopropylphosphoramidous dichloride with benzyl alcohol: This step requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the final product.
Industrial Production Methods
Industrial production of dibenzyldiisopropylphosphoramidite follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Dibenzyldiisopropylphosphoramidite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: It participates in substitution reactions where the benzyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution reagents: Substitution reactions often use nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Phosphoramidate derivatives: These are formed through oxidation reactions.
Substituted phosphoramidites: These are obtained from substitution reactions.
Scientific Research Applications
Dibenzyldiisopropylphosphoramidite has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of phosphopeptides and nucleotide analogs.
Biology: It plays a role in the study of protein phosphorylation and signal transduction pathways.
Medicine: It is used in the development of therapeutic agents targeting specific molecular pathways.
Industry: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of dibenzyldiisopropylphosphoramidite involves its ability to act as a phosphitylating agent. It facilitates the formation of phosphoramidate bonds by transferring its phosphoramidite group to nucleophiles such as amines or alcohols . This reaction is crucial in the synthesis of phosphopeptides and nucleotide analogs, which are important in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl N,N-diisopropylphosphoramidite
- Diallyl N,N-diisopropylphosphoramidite
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
Uniqueness
Dibenzyldiisopropylphosphoramidite is unique due to its specific structure, which allows it to efficiently participate in phosphitylation reactions. Its benzyl groups provide stability and facilitate the formation of phosphoramidate bonds under mild conditions . This makes it particularly useful in the synthesis of complex biomolecules and advanced materials .
Properties
IUPAC Name |
N-bis(phenylmethoxy)phosphanyl-N-propan-2-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO2P/c1-17(2)21(18(3)4)24(22-15-19-11-7-5-8-12-19)23-16-20-13-9-6-10-14-20/h5-14,17-18H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPWLBTUUNFQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148584 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108549-23-1 | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108549231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzyloxy)(diisopropylamino)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibenzyl N,N-Diisopropylphosphoramidite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is bis(benzyloxy)(diisopropylamino)phosphine used in synthesizing biologically relevant molecules?
A1: Bis(benzyloxy)(diisopropylamino)phosphine serves as a phosphitylating agent to introduce phosphate groups into complex molecules like inositol phosphates and adenophostin A. This process involves reacting the target molecule containing free hydroxyl groups with the phosphine reagent, followed by oxidation to form the desired phosphate esters [, ]. For instance, in the synthesis of myo-inositol 1,3,4-trisphosphate, a crucial signaling molecule, 2,4,5-tri-O-benzyl-myo-inositol is treated with bis(benzyloxy)(diisopropylamino)phosphine to yield the fully protected trisphosphite triester, which is then oxidized to obtain the desired trisphosphate [].
Q2: Can you provide an example of a specific chemical reaction where bis(benzyloxy)(diisopropylamino)phosphine plays a crucial role?
A2: In the synthesis of adenophostin A and its analogues, bis(benzyloxy)(diisopropylamino)phosphine is crucial for introducing the trisphosphate group onto the sugar moiety []. After coupling a protected adenosine derivative with the desired sugar, the resulting triol is phosphitylated using bis(benzyloxy)(diisopropylamino)phosphine in the presence of imidazolium triflate. Subsequent oxidation and deprotection steps then yield the final adenophostin A analogues with the desired phosphate groups.
Q3: Are there alternative reagents to bis(benzyloxy)(diisopropylamino)phosphine for introducing phosphate groups? What are the advantages of using bis(benzyloxy)(diisopropylamino)phosphine?
A3: While other phosphitylating reagents exist, bis(benzyloxy)(diisopropylamino)phosphine offers several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![[4,4'-Bipyridine]-2,2',6,6'-tetracarbonyl tetrachloride](/img/structure/B43584.png)




